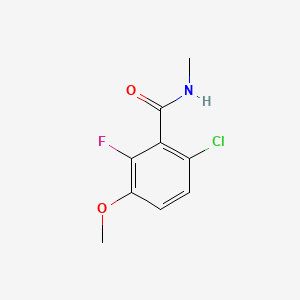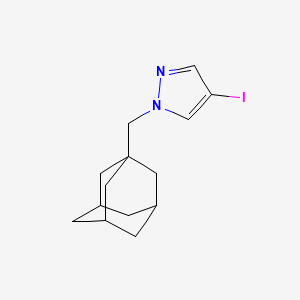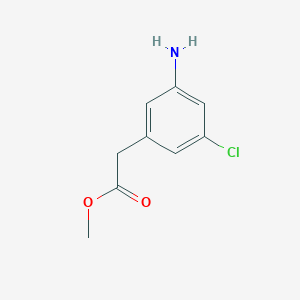
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methylene group attached to a tetrahydropyrrolizin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the methylene group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorinated structure can serve as a probe for investigating biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methylene group may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone: Shares a similar ring structure but lacks the fluorine and methylene groups.
5-Hydroxy-2(5H)-furanone: Contains a hydroxyl group instead of a methylene group.
Uniqueness
((2S)-2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is unique due to the presence of both a fluorine atom and a methylene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14FNO |
|---|---|
Molekulargewicht |
171.21 g/mol |
IUPAC-Name |
[(2S)-2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2/t8-,9?/m0/s1 |
InChI-Schlüssel |
ZCIMMTFIXZGRTK-IENPIDJESA-N |
Isomerische SMILES |
C=C1CC2(C[C@@H](CN2C1)F)CO |
Kanonische SMILES |
C=C1CC2(CC(CN2C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



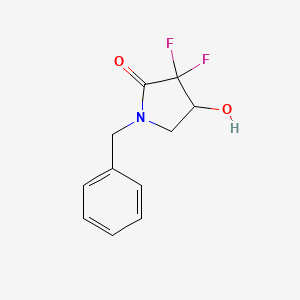
![2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)
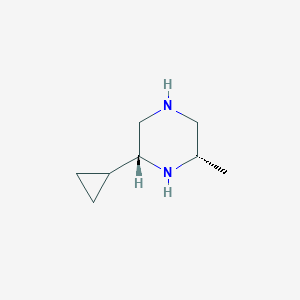


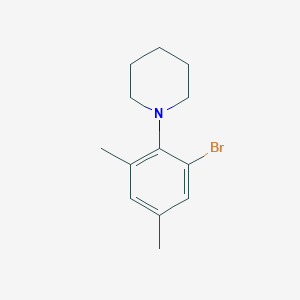
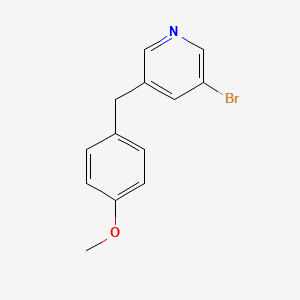
![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)
